N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide
CAS No.:
Cat. No.: VC11036779
Molecular Formula: C14H11Cl2NO3S
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide -](/images/structure/VC11036779.png)
Specification
Molecular Formula | C14H11Cl2NO3S |
---|---|
Molecular Weight | 344.2 g/mol |
IUPAC Name | N-(2-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide |
Standard InChI | InChI=1S/C14H11Cl2NO3S/c1-10(18)17(14-5-3-2-4-13(14)16)21(19,20)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Standard InChI Key | IGAMOUDAQYMQFX-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide (IUPAC name: N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide) is a dichlorinated aromatic compound with the molecular formula C₁₄H₁₂Cl₂NO₃S and a molecular weight of 345.22 g/mol. Its structure comprises an acetamide core functionalized with a 2-chlorophenyl group and a 4-chlorophenylsulfonyl moiety (Fig. 1). Key structural parameters include:
Table 1: Physicochemical Properties of N-(2-Chlorophenyl)-N-[(4-Chlorophenyl)Sulfonyl]Acetamide
The planar arrangement of the sulfonamide (–SO₂–NH–) and acetamide (–CO–NH–) groups facilitates intermolecular hydrogen bonding, as observed in crystallographic studies . The dihedral angle between the sulfonyl-linked benzene ring and the acetamide plane is approximately 79.67°, a feature critical to its solid-state packing .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves a two-step reaction sequence:
-
Sulfonylation: 2-Chloroaniline reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chlorophenyl)-4-chlorobenzenesulfonamide.
-
Acetylation: The intermediate is treated with chloroacetyl chloride under reflux conditions to yield the final product.
Table 2: Reaction Conditions for Key Synthetic Steps
Step | Reagents | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N | Dichloromethane | 0–25°C | 4–6 hrs | 75–80% |
Acetylation | ClCH₂COCl, Pyridine | Toluene | 80–100°C | 12–24 hrs | 60–65% |
Purification is typically achieved via recrystallization from ethanol or column chromatography. The product’s identity is confirmed using ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .
Crystallographic and Conformational Analysis
X-ray diffraction studies of structurally analogous compounds (e.g., N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide) reveal that the sulfonamide-acetamide backbone adopts a trans conformation, with the N–H and C=O groups oriented oppositely . Key crystallographic parameters include:
Table 3: Selected Bond Lengths and Angles
Parameter | Value (Å/°) |
---|---|
S–O Bond Length | 1.43–1.45 Å |
C–N (Sulfonamide) | 1.42 Å |
C–O (Acetamide) | 1.23 Å |
Dihedral Angle (Ar–SO₂–NH) | 79.67° |
Intermolecular N–H···O hydrogen bonds (2.85–3.10 Å) stabilize the crystal lattice, forming layered architectures parallel to the (001) plane . These interactions influence the compound’s melting behavior and solubility profile.
Industrial and Materials Science Applications
The compound’s robust aromatic framework and hydrogen-bonding capacity make it a candidate for:
-
Polymer precursors: As a cross-linking agent in sulfonated polymers.
-
Coordination chemistry: Ligand synthesis for transition metal complexes.
-
Nanomaterials: Template-assisted growth of sulfur-doped carbon structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume